benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring substituted with a trifluoromethyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-3,5-bis(trifluoromethyl)pyrazole with benzylamine under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry, which allows for continuous production, and the use of automated reactors can be employed to optimize the synthesis process . Additionally, purification methods like distillation and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-Methyl-3,5-bis(trifluoromethyl)pyrazole: Contains the pyrazole ring and trifluoromethyl groups but lacks the benzylamine moiety, limiting its applications.
Uniqueness
Benzyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the combination of the benzylamine moiety, pyrazole ring, and trifluoromethyl group. This combination imparts specific properties such as enhanced lipophilicity, biological activity, and versatility in chemical reactions, making it valuable in various fields .
Properties
Molecular Formula |
C13H14F3N3 |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H14F3N3/c1-19-12(13(14,15)16)7-11(18-19)9-17-8-10-5-3-2-4-6-10/h2-7,17H,8-9H2,1H3 |
InChI Key |
WHKFAFDYFZKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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